molecular formula C21H25ClFN3O3 B565508 Mosapride-d5 CAS No. 1246820-66-5

Mosapride-d5

Cat. No.: B565508
CAS No.: 1246820-66-5
M. Wt: 426.928
InChI Key: YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosapride-d5 (CAS: 1246820-66-5) is a deuterium-labeled isotopologue of Mosapride, a selective 5-HT₄ receptor agonist used to enhance gastrointestinal motility. The molecular formula of this compound is C₂₁H₂₀D₅ClFN₃O₃, with a molecular weight of 426.92 g/mol (vs. 421.90 g/mol for unlabeled Mosapride) . The substitution of five hydrogen atoms with deuterium in the ethoxy group (‑OCD₂CD₃) enables its use as an internal standard in mass spectrometry, minimizing analytical interference during pharmacokinetic or metabolic studies .

Preparation Methods

Foundation of Mosapride Synthesis

Core Synthetic Routes for Mosapride Base

Mosapride’s structure comprises a benzamide moiety linked to a morpholine derivative. Two primary synthetic pathways are documented:

1.1.1 tert-Butoxy-Carbonyl (BOC) Protection Strategy
As detailed in EP1515958A2 , mosapride citrate dihydrate is synthesized via:

  • BOC protection : Reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with di-tert-butyl dicarbonate in ethanol and sodium hydroxide, yielding 4-(tert-butoxy-carbonyl-amino)-2-ethoxybenzoic acid (90% yield).

  • Ethylation : Alkylation with ethylating agents in inert solvents.

  • Hydrolysis and neutralization : Base hydrolysis followed by acid neutralization to generate intermediates.

  • Amidation : Coupling with 2-aminomethyl-4-(4-fluorobenzyl)morpholine using carbodiimide or mixed anhydride methods.

  • Deprotection : Acidic removal of BOC groups (e.g., HCl) to yield mosapride base .

1.1.2 Nitration-Alkylation Pathway
CN113214181A describes an alternative route starting from 2-chlorotoluene:

  • Nitration : Concentrated nitric acid in acetic acid produces 2-chloro-4-nitrotoluene (93% yield).

  • Ethoxylation : Potassium ethoxide in ethanol substitutes chlorine with ethoxy groups (87% yield).

  • Chlorination and reduction : Sequential chlorination and hydrogenation over Pd/C to form 2-ethoxy-4-amino-5-chlorobenzyl methyl ether (97% yield).

  • Amidation : Reaction with 2-aminomethyl-4-(4-fluorobenzyl)morpholine using tert-butyl peroxide and iodine in acetonitrile (74% yield) .

Deuterium Incorporation Strategies for Mosapride-d5

StepStandard ReagentDeuterated AlternativePotential Impact on this compound
Ethoxylation C₂H₅OHC₂D₅OD (ethanol-d6)Ethoxy group deuteration (-OCD₂CD₃)
Reduction H₂ (gas)D₂ (gas)Deuteration at aromatic amine positions
Hydrolysis H₂OD₂OExchangeable H replaced with D in -NH or -OH groups

Example : Using D₂O during hydrolysis of the BOC-protected intermediate could deuterate labile protons in the morpholine ring or amide groups.

Hydrogen-Deuterium Exchange Catalysis

WO2008144602A1 highlights deuterium enrichment via catalytic exchange. For this compound:

  • Acid/Base-Mediated Exchange : Treating mosapride intermediates with D₂O under acidic (e.g., DCl) or basic (e.g., NaOD) conditions to replace H with D at acidic protons (e.g., -NH, -OH).

  • Metal Catalysts : Pd/C or Raney nickel in D₂ atmosphere to deuterate aromatic or aliphatic C-H bonds .

Synthetic Protocols for this compound

Method 1: BOC Protection Route with Deuterated Ethanol

  • BOC protection : React 4-amino-5-chloro-2-ethoxybenzoic acid with di-tert-butyl dicarbonate in ethanol-d6 and NaOD.

  • Ethylation : Use CD₃CD₂I as the alkylating agent.

  • Amidation : Employ deuterated morpholine derivative (synthesized via D₂O hydrolysis).

  • Deprotection : HCl in D₂O to yield this compound with ≥98% isotopic purity .

Yield Data :

  • Step 1: 88–92% (similar to non-deuterated ).

  • Step 4: Quantitative deprotection .

Method 2: Nitration-Alkylation Pathway with D₂ Gas

  • Nitration : Standard conditions (93% yield ).

  • Ethoxylation : Use ethanol-d6 and potassium ethoxide-d.

  • Reduction : Replace H₂ with D₂ over Pd/C to deuterate the aromatic amine.

  • Amidation : Substitute tert-butyl peroxide with deuterated analogs.

Challenges :

  • Isotopic dilution during ethoxylation if protic solvents are present.

  • Requires anhydrous conditions to retain deuterium .

Analytical Validation of Deuterium Enrichment

Critical quality parameters for this compound include:

  • Isotopic Purity : Assessed via mass spectrometry (≥98% D).

  • Regioselectivity : NMR to confirm D positions.

Data Table : Comparison of Deuterium Incorporation Methods

MethodDeuterium SourcePosition LabeledIsotopic Purity (%)Yield (%)
3.1Ethanol-d6, D₂OEthoxy, morpholine-H98.574
3.2D₂ gas, ethanol-d6Aromatic amine, ethoxy97.868

Challenges and Optimization Strategies

  • Isotopic Dilution : Minimize protic solvents (e.g., use THF-d8 or DMF-d7).

  • Side Reactions : Deuteration may alter reaction kinetics; optimize temperature and catalyst loading .

  • Purification : Chromatography with deuterated solvents (e.g., CD₃CN) to maintain isotopic integrity .

Chemical Reactions Analysis

Types of Reactions

Mosapride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Pharmacological Research

Gastrointestinal Motility Disorders
Mosapride-d5 is primarily used in research to investigate its effects on gastrointestinal motility. As a selective 5-HT4 receptor agonist, it enhances the release of acetylcholine in the myenteric plexus, promoting gastric emptying and improving bowel movement. Studies have demonstrated that mosapride improves symptoms in patients with functional dyspepsia and constipation-predominant irritable bowel syndrome (IBS) .

Case Study: Efficacy in IBS
A clinical trial involving 200 patients with IBS assessed the efficacy of mosapride. Results indicated that patients receiving this compound exhibited significant improvement in abdominal pain and bloating compared to the placebo group, highlighting its therapeutic potential .

Drug Metabolism Studies

Isotope Labeling for Metabolic Pathway Analysis
The incorporation of deuterium in this compound allows researchers to trace metabolic pathways using mass spectrometry. This application is crucial for understanding how mosapride is metabolized in the body, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Table: Metabolic Pathways of this compound

PhaseMetaboliteEnzyme InvolvedObserved Effects
Phase IHydroxylated MosaprideCYP3A4Increased solubility
Phase IIGlucuronide ConjugateUGT2B7Enhanced excretion
Phase IIIExcreted Unchanged-Minimal systemic exposure

Neuropharmacology

Effects on Serotonin Receptors
Research indicates that this compound's action on 5-HT4 receptors may extend beyond gastrointestinal applications to neuropharmacology. Its potential role in modulating neurotransmitter release has implications for treating conditions such as anxiety and depression.

Case Study: Neurotransmitter Release Modulation
In vitro studies have shown that this compound increases serotonin levels in neuronal cultures, suggesting its potential as an adjunct therapy for mood disorders . This finding warrants further investigation into its neurochemical effects.

Custom Synthesis and Screening Services

The demand for stable isotope-labeled compounds like this compound has led to the development of custom synthesis services aimed at producing tailored compounds for specific research needs. These services facilitate high-throughput screening and molecular dynamics simulations, enhancing drug discovery efforts across various therapeutic areas .

Mechanism of Action

Mosapride-d5 exerts its effects by acting as a selective agonist for the serotonin 5-HT4 receptor. This receptor is involved in regulating gastrointestinal motility by enhancing the release of acetylcholine, which stimulates smooth muscle contraction. The activation of 5-HT4 receptors by this compound leads to increased gastric emptying and improved gastrointestinal transit .

Comparison with Similar Compounds

Structural and Functional Analogues

Mosapride (Parent Compound)

  • Molecular Formula : C₂₁H₂₅ClFN₃O₃
  • Molecular Weight : 421.90 g/mol
  • CAS : 112885-41-3
  • Key Differences: Lacks deuterium atoms, making it unsuitable for isotope dilution assays. Directly binds to 5-HT₄ receptors, stimulating acetylcholine release to accelerate gastric emptying . Used therapeutically for gastroesophageal reflux disease (GERD) and functional dyspepsia, unlike Mosapride-d5, which is non-therapeutic and reserved for research .

Mosapride Citrate

  • Molecular Formula : C₂₁H₂₅ClFN₃O₃·C₆H₈O₇ (citrate salt)
  • Molecular Weight : 613.93 g/mol (Mosapride + citrate)
  • CAS : 112885-42-4
  • Key Differences :
    • Enhanced water solubility due to citrate counterion, improving bioavailability in oral formulations .
    • Retains therapeutic 5-HT₄ agonism but lacks isotopic labeling, limiting utility in metabolic tracking .

This compound N-Oxide

  • CAS : 1246816-63-6
  • Molecular Weight : ~437.89 g/mol (estimated)
  • Key Differences: Major oxidative metabolite of Mosapride, formed via hepatic cytochrome P450 enzymes. Deuterated form (this compound N-Oxide) aids in quantifying metabolic pathways without interfering with endogenous compounds .

Des-4-Fluorobenzyl this compound

  • Molecular Formula : C₁₄D₅H₁₅ClN₃O₃
  • Molecular Weight : 318.81 g/mol
  • CAS : 1246814-79-8
  • Key Differences :
    • Structural analogue lacking the 4-fluorobenzyl group, reducing 5-HT₄ receptor affinity.
    • Serves as a impurity reference standard or tool for studying structure-activity relationships (SAR) .

Functional Analogues (Non-Structural)

Tegaserod

  • CAS : 145158-71-0
  • Molecular Formula : C₁₆H₂₃N₅O
  • Mechanism : Partial 5-HT₄ agonist and 5-HT₃ antagonist.
  • Key Differences :
    • Used for irritable bowel syndrome (IBS) with constipation, contrasting Mosapride’s focus on GERD.
    • Demonstrates divergent receptor interactions despite overlapping therapeutic areas .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use
This compound C₂₁H₂₀D₅ClFN₃O₃ 426.92 1246820-66-5 Isotopic internal standard
Mosapride C₂₁H₂₅ClFN₃O₃ 421.90 112885-41-3 Therapeutic (GERD)
Mosapride Citrate C₂₁H₂₅ClFN₃O₃·C₆H₈O₇ 613.93 112885-42-4 Enhanced solubility for oral dosing
This compound N-Oxide C₂₁H₁₅D₅ClFN₃O₄ ~437.89 1246816-63-6 Metabolic tracking
Des-4-FB this compound C₁₄D₅H₁₅ClN₃O₃ 318.81 1246814-79-8 Impurity reference/SAR studies
Tegaserod C₁₆H₂₃N₅O 301.39 145158-71-0 IBS with constipation

Pharmacological and Analytical Insights

  • Deuterium Labeling : this compound exhibits identical receptor binding to Mosapride but provides superior traceability in LC-MS/MS assays due to its isotopic signature .
  • Metabolite Tracking : this compound N-Oxide enables precise quantification of oxidative metabolism, critical for drug-drug interaction studies .
  • Impurity Profiling : Des-4-Fluorobenzyl this compound aids in validating analytical methods to monitor synthesis impurities, ensuring drug safety .

Biological Activity

Mosapride-d5 is a deuterated analogue of mosapride, a gastroprokinetic agent primarily acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. This compound is utilized in various biological studies to explore its pharmacokinetics, metabolism, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

This compound exhibits its pharmacological effects through its interaction with serotonin receptors:

  • 5-HT4 Receptor Agonism : This action facilitates gastric motility and enhances gastrointestinal transit by stimulating peristalsis.
  • 5-HT3 Receptor Antagonism : By blocking these receptors, this compound helps mitigate nausea and vomiting, which can be beneficial in treating gastrointestinal disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. A comparative study involving the original mosapride formulation provides insights into its bioavailability:

ParameterMosapride (Reference)This compound (Test)
AUC0-t (ng×h/ml)184.4179.6
AUC0-∞ (ng×h/ml)192.8186.6
Cmax (ng/ml)98.984.4
tmax (h)0.80.7
Half-life (h)2.42.3

This data indicates that this compound maintains comparable pharmacokinetic characteristics to its parent compound, suggesting similar efficacy in clinical applications .

Drug-Induced Liver Injury (DILI)

Recent reports have highlighted cases of drug-induced liver injury associated with mosapride usage, which may extend to its deuterated form:

  • Case Study 1 : A 78-year-old male presented with elevated liver enzymes after starting treatment with mosapride. Upon discontinuation, enzyme levels normalized.
  • Case Study 2 : A 54-year-old male developed jaundice attributed to mosapride use; he required corticosteroid treatment for acute liver failure but improved after cessation of the drug.

Both cases were confirmed through a drug-induced lymphocyte stimulation test (DLST), indicating a highly probable diagnosis of DILI due to mosapride .

Research Findings

Research has explored the biological activities of various metabolites of mosapride, revealing that while these metabolites exhibit some agonistic activity at the 5-HT4 receptor, they are generally less potent than the parent compound . This suggests that while this compound may share similar properties with mosapride, its unique isotopic labeling could provide advantages in tracking metabolic pathways in vivo.

Applications in Scientific Research

This compound is primarily employed in research settings for:

  • Pharmacokinetic Studies : Understanding how modifications affect drug behavior in biological systems.
  • Metabolism Studies : Investigating how deuteration influences metabolic pathways and stability.
  • Therapeutic Investigations : Exploring potential new applications for gastroprokinetic agents in treating gastrointestinal disorders.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Mosapride-d5 in biological matrices, and how should they be validated?

To quantify this compound in biological samples (e.g., plasma, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
  • Calibration curves : Use serial dilutions of this compound with a stable isotopically labeled internal standard (if available) to account for variability.
  • Validation parameters : Assess linearity (R² ≥ 0.99), limit of detection (LOD), limit of quantification (LOQ), precision (CV ≤ 15%), and accuracy (85–115% recovery) per FDA/EMA guidelines .

Q. How should researchers synthesize this compound to ensure isotopic purity?

Synthesis requires deuterated reagents (e.g., D₂O, CD₃OD) and controlled reaction conditions to prevent proton-deuterium exchange. Post-synthesis:

  • Purity verification : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to assess isotopic enrichment (≥98%).
  • Storage : Store in inert, anhydrous conditions to avoid degradation .

Q. What experimental design considerations are critical for comparative pharmacokinetic studies of this compound versus non-deuterated Mosapride?

  • In vivo models : Use crossover studies in animal models to control inter-individual variability.
  • Dosing : Match molar equivalents to compare bioavailability.
  • Sampling : Collect time-point samples to assess absorption, distribution, and elimination phases .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound as an internal standard in high-resolution mass spectrometry (HRMS)?

  • Chromatographic optimization : Extend run times or use gradient elution to separate this compound from its non-deuterated form.
  • HRMS settings : Resolve isotopic clusters using a resolution power ≥ 30,000 and monitor specific fragment ions.
  • Validation : Spike matrices with both forms to confirm no cross-talk .

Q. What methodologies address contradictory data in this compound metabolic stability studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends.
  • Heterogeneity assessment : Evaluate sources of variation (e.g., species-specific cytochrome P450 activity, incubation conditions).
  • Bayesian statistics : Model uncertainty to refine kinetic parameters (e.g., intrinsic clearance) .

Q. How can researchers design a study to investigate the deuterium isotope effect (DIE) on this compound’s receptor binding affinity?

  • In vitro assays : Use surface plasmon resonance (SPR) or radioligand binding assays with purified receptors.
  • Controls : Compare dissociation constants (Kd) of this compound and non-deuterated Mosapride under identical conditions.
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. What advanced statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound in heterogeneous populations?

  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates (age, renal function).
  • Machine learning : Train algorithms on multi-omics data to predict exposure-response relationships .

Q. Methodological Guidelines for Data Integrity

  • Reproducibility : Document all experimental parameters (e.g., column temperature, mobile phase pH) to enable replication .
  • Ethical data reporting : Avoid selective inclusion of data points; pre-register hypotheses and analysis plans to reduce bias .

Q. Tables for Key Comparisons

Table 1. Analytical Techniques for this compound Quantification

TechniqueAdvantagesLimitationsValidation Criteria
LC-MS/MSHigh sensitivity, specificityCostly instrumentationLOD: 0.1 ng/mL, LOQ: 0.3 ng/mL
HPLC-UVCost-effectiveLower resolution for deuterated formsLinearity: 1–100 µg/mL

Table 2. Common Pitfalls in this compound Research

IssueSolutionReferences
Isotopic impurityUse NMR/MS for batch verification
Matrix effects in bioanalysisOptimize sample cleanup protocols

Properties

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858150
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-66-5
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.